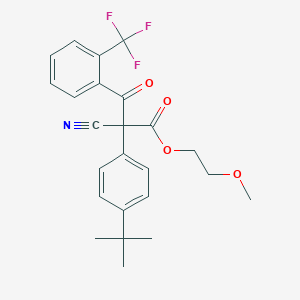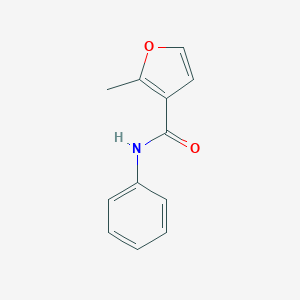
Icosan-9-yl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icosan-9-yl docosanoate, also known as docosanoic acid, 2-octyldodecyl ester, is a long-chain ester compound. It is primarily used in various industrial applications due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it suitable for use in cosmetics, lubricants, and other specialized products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of icosan-9-yl docosanoate typically involves the esterification of docosanoic acid with icosanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Docosanoic acid+Icosanol→Icosan-9-yl docosanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, docosanoic acid and icosanol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Icosan-9-yl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form primary alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Docosanoic acid and icosanol.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Icosan-9-yl docosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential use in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its use in topical formulations for skin conditions.
Mecanismo De Acción
The mechanism of action of icosan-9-yl docosanoate primarily involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, altering their properties. This integration can affect membrane fluidity and permeability, which is crucial in its applications in drug delivery and cosmetics. The molecular targets include lipid membranes and associated proteins, influencing various cellular pathways .
Comparación Con Compuestos Similares
- Octyldodecyl myristate
- Cetyl palmitate
- Stearyl stearate
Comparison: Icosan-9-yl docosanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain provides enhanced hydrophobicity and stability, making it more suitable for specific industrial applications. While compounds like octyldodecyl myristate and cetyl palmitate are also used in cosmetics, this compound offers superior performance in terms of moisture retention and barrier formation.
Propiedades
Número CAS |
125804-08-2 |
|---|---|
Fórmula molecular |
C42H84O2 |
Peso molecular |
621.1 g/mol |
Nombre IUPAC |
2-octyldodecyl docosanoate |
InChI |
InChI=1S/C42H84O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h41H,4-40H2,1-3H3 |
Clave InChI |
MQHZSBOMTFGHIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Sinónimos |
OCTYLDODECYL BEHENATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)










